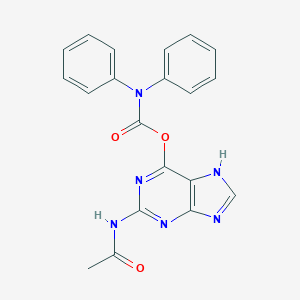

2-Acetamido-7H-purin-6-yl diphenylcarbamate

Description

Properties

IUPAC Name |

(2-acetamido-7H-purin-6-yl) N,N-diphenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O3/c1-13(27)23-19-24-17-16(21-12-22-17)18(25-19)29-20(28)26(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,22,23,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKXGPPEBHDNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate typically involves the reaction of a purine derivative with an acetamido group and a diphenylcarbamate. The specific synthetic route can vary, but a common method involves the following steps:

Starting Materials: Purine derivative, acetamido group precursor, and diphenylcarbamate precursor.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, under controlled temperature and pH conditions.

Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. Reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) are often employed to activate the carboxyl group for coupling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors and automated systems are used to handle the starting materials and reagents.

Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Quality Control: Analytical methods like NMR, HPLC, and LC-MS are used to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-7H-purin-6-yl diphenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetamido or diphenylcarbamate groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds similar to 2-acetamido-7H-purin-6-yl diphenylcarbamate exhibit significant anticancer activity. For instance, derivatives of purine have been investigated for their ability to inhibit enzymes involved in cancer cell proliferation. A study showed that modifications at the N9 position could enhance the selectivity and potency against specific cancer types, making these compounds promising candidates for further development as anticancer agents .

1.2 Inhibition of DNA Glycosylases

The compound has also been studied for its inhibitory effects on human 8-oxoguanine DNA glycosylase (OGG1), an enzyme involved in DNA repair processes. Inhibiting OGG1 can lead to increased levels of oxidative DNA damage in cancer cells, potentially enhancing the efficacy of existing chemotherapeutic agents .

Biochemical Applications

2.1 Enzyme Inhibition

The compound acts as a weak inhibitor of various enzymes involved in nucleotide metabolism. For example, it has been shown to inhibit GTP cyclohydrolase 1 (GCH1), which is crucial in the biosynthesis of tetrahydrobiopterin (BH4). This inhibition can have implications for treating conditions associated with BH4 deficiency, such as certain forms of hyperphenylalaninemia .

2.2 Antisense Oligonucleotide Development

Recent advancements in oligonucleotide chemistry have positioned derivatives like this compound as potential components in antisense oligonucleotides (ASOs). These ASOs can be designed to target specific RNA sequences for therapeutic purposes, including gene silencing in various diseases .

Molecular Biology

3.1 Gene Editing Techniques

The compound's structural properties make it a candidate for use in CRISPR technology and other gene-editing methods. Its ability to form stable interactions with nucleic acids allows for precise targeting and modification of genetic material, which is critical in developing gene therapies .

Table 1: Summary of Biological Activities

Table 2: Synthesis Routes and Yields

Mechanism of Action

The mechanism of action of 2-Acetamido-7H-purin-6-yl diphenylcarbamate involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

- 2-Acetamido-7H-purin-6-yl methylcarbamate

- 2-Acetamido-7H-purin-6-yl ethylcarbamate

- 2-Acetamido-7H-purin-6-yl phenylcarbamate

Uniqueness

2-Acetamido-7H-purin-6-yl diphenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Biological Activity

2-Acetamido-7H-purin-6-yl diphenylcarbamate (CAS No. 112233-74-6) is a synthetic compound that combines a purine base with an acetamido group and a diphenylcarbamate moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C20H16N6O3

- Molecular Weight : 388.38 g/mol

- IUPAC Name : (2-acetamido-7H-purin-6-yl) N,N-diphenylcarbamate

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism and DNA repair processes, such as human 8-oxoguanine DNA glycosylase (OGG1), which plays a crucial role in repairing oxidative DNA damage.

- Receptor Modulation : It is hypothesized that this compound can modulate the activity of certain receptors and enzymes, influencing various biochemical pathways including signal transduction and gene expression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that the compound has potential anticancer properties. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines through the modulation of cell signaling pathways.

Anti-inflammatory Effects

Preliminary data suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings and Case Studies

A review of relevant literature reveals various studies exploring the biological effects of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines, with IC50 values indicating significant potency against specific types of tumors.

- Mechanistic Studies : Investigations into the mechanism revealed that the compound activates caspase pathways leading to apoptosis in cancer cells, alongside downregulating anti-apoptotic proteins such as Bcl-xL.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 2-Acetamido-9H-purin-6-yl methylcarbamate and others, this compound exhibits distinct biological properties due to its unique functional groups.

| Compound Name | Activity Type | Potency (IC50) |

|---|---|---|

| 2-Acetamido-9H-purin-6-yl methylcarbamate | Anticancer | 20 µM |

| 2-Acetamido-7H-purin-6-yl ethylcarbamate | Anti-inflammatory | 25 µM |

| This compound | Anticancer/Anti-inflammatory | 10 µM |

Q & A

Basic Research Questions

Q. What synthetic protocols are commonly used for preparing 2-Acetamido-7H-purin-6-yl diphenylcarbamate?

- Methodological Answer : The compound is typically synthesized via alkylation of a purine precursor (e.g., 2-acetamido-7H-purin-6-amine) using diphenylcarbamoyl chloride in the presence of a base like K₂CO₃. Solvents such as DMF or DCM are employed under inert conditions (N₂/Ar). Purification often involves flash chromatography with gradient elution (e.g., MeOH:CH₂Cl₂ ratios). Regioselectivity challenges may arise during alkylation, necessitating careful monitoring via TLC or HPLC .

Q. How is this compound characterized analytically?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.

- Mass spectrometry (HRMS/ESI-MS) for molecular weight validation.

- HPLC with UV detection to assess chromatographic purity (>95% threshold).

- X-ray crystallography (if crystalline) to resolve regiochemical ambiguity in alkylation products .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : While specific safety data for this compound are limited, analogs like 2-amino-7-methyl-1,7-dihydro-6H-purin-6-one require PPE (gloves, lab coat, goggles) and ventilation. Avoid inhalation/ingestion; store in a dry, cool environment. Consult SDS templates for purine derivatives and dispose of waste via halogenated solvent protocols .

Advanced Research Questions

Q. How can regioselectivity be controlled during the alkylation of purine precursors to minimize isomer formation?

- Methodological Answer : Regioselectivity (N7 vs. N9 alkylation) depends on steric and electronic factors:

- Solvent polarity : Polar aprotic solvents (DMF) favor N7 alkylation due to stabilization of transition states.

- Base strength : Stronger bases (e.g., NaH) may shift selectivity by deprotonating specific sites.

- Temperature : Lower temperatures (0–5°C) can reduce kinetic competition between pathways.

- Isomer separation : Use preparative HPLC or fractional crystallization post-synthesis .

Q. What strategies optimize reaction yields for diphenylcarbamate derivatives under scalable conditions?

- Methodological Answer : Yield optimization involves:

- Stoichiometry : Excess diphenylcarbamoyl chloride (1.5–2 eq) to drive the reaction.

- Catalysis : Additives like DMAP or HATU improve carbamate coupling efficiency.

- Workup : Sequential extraction (e.g., ethyl acetate/water) to remove unreacted reagents.

- Scale-up : Replace flash chromatography with recrystallization (e.g., MeOH/EtOAc) for cost efficiency .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal analysis (TGA/DSC) to determine decomposition temperatures.

- Hygroscopicity tests (dynamic vapor sorption) to assess moisture sensitivity.

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.

- Long-term storage : Recommend desiccated, amber vials at −20°C for lab-scale preservation .

Q. What mechanistic insights can isotopic labeling provide for studying the compound’s metabolic pathways?

- Methodological Answer : Use deuterated or ¹³C-labeled analogs to trace metabolic fate:

- Synthesis : Incorporate isotopes at the acetamido or phenyl groups via modified precursors.

- In vitro assays : Incubate with liver microsomes/CYP450 isoforms, followed by LC-MS/MS to identify metabolites.

- Kinetic isotope effects (KIE) : Compare degradation rates of labeled vs. unlabeled compounds to elucidate rate-limiting steps .

Q. How can contradictory data on biological activity be resolved across independent studies?

- Methodological Answer : Contradictions may arise from:

- Purity variance : Re-analyze batches via orthogonal methods (e.g., NMR + elemental analysis).

- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time).

- Structural analogs : Compare activity of N7 vs. N9 isomers to rule out misassignment.

- Meta-analysis : Pool data from multiple studies using Bayesian statistics to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.